BenchChemオンラインストアへようこそ!

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid

Medicinal Chemistry Drug Metabolism Oxindole Regioisomers

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid (CAS 1368631-93-9) is a chlorinated oxindole-3-acetic acid derivative with molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol. The compound features a 6-chloro substituent on the oxindole core and a carboxymethyl side chain at the 3-position, placing it within the broader class of 2-oxindole-3-acetic acids that serve as versatile intermediates in medicinal chemistry and kinase inhibitor design.

Molecular Formula C10H8ClNO3
Molecular Weight 225.63
CAS No. 1368631-93-9
Cat. No. B2625073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
CAS1368631-93-9
Molecular FormulaC10H8ClNO3
Molecular Weight225.63
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=O)C2CC(=O)O
InChIInChI=1S/C10H8ClNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14)
InChIKeyUGTURONJYZTWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid 1368631-93-9: Oxindole Scaffold, Procurement Fundamentals, and Comparator Landscape


2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid (CAS 1368631-93-9) is a chlorinated oxindole-3-acetic acid derivative with molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol . The compound features a 6-chloro substituent on the oxindole core and a carboxymethyl side chain at the 3-position, placing it within the broader class of 2-oxindole-3-acetic acids that serve as versatile intermediates in medicinal chemistry and kinase inhibitor design . Its ECHA notification (EC No. 849-428-7) provides a verified regulatory classification under the CLP criteria (Acute Tox. 4 / Skin Irrit. 2 / Eye Irrit. 2A / STOT SE 3), a valuable regulatory baseline often unavailable for closely related but unregistered analogs .

Why 2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid 1368631-93-9 Cannot Be Interchanged with Regioisomers or Unsubstituted Oxindole Analogs


Procurement decisions involving oxindole-acetic acid building blocks face a fundamental challenge: even closely related analogs differ in the position of the acetic acid side chain (3-yl vs. 5-yl), chlorine substitution pattern (6-chloro vs. unsubstituted vs. 7-chloro), and oxidation state (oxindole vs. indole core). These seemingly minor structural variations produce discrete compounds with distinct InChI keys, SMILES identifiers, and chemical reactivities . The 3-yl regioisomer (target compound) places the acetic acid moiety at the carbon adjacent to the lactam carbonyl, creating a unique hydrogen-bonding geometry compared to the 5-yl regioisomer (CAS 188797-78-6), which is a known metabolite (Ziprasidone M4) with a distinct pharmacological disposition . Interchanging these compounds without verification risks introducing regioisomeric impurities that alter downstream synthetic yields, biological assay profiles, and regulatory compliance under CLP notification requirements . The quantitative dimensions of these differences are explored below.

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid 1368631-93-9: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-yl vs. 5-yl Acetic Acid Attachment Position and Its Impact on Biological Identity

The target compound bears the acetic acid side chain at the 3-position of the oxindole core, while its closest structural regioisomer, 2-(6-chloro-2-oxoindolin-5-yl)acetic acid (CAS 188797-78-6, Ziprasidone M4), carries the group at the 5-position. These are chemically distinct substances with different IUPAC names, InChI keys, and biological identities. The 5-yl isomer is a characterized human drug metabolite generated via N-dealkylation of Ziprasidone . No published metabolic or pharmacological data exist for the 3-yl isomer, confirming it is a functionally discrete chemical entity requiring independent characterization .

Medicinal Chemistry Drug Metabolism Oxindole Regioisomers

Predicted Physicochemical Differentiation: pKa Shift from 6-Chloro Substitution Relative to Unsubstituted Oxindole-3-acetic Acid

The 6-chloro substituent on the target compound induces a measurable electronic effect on the oxindole scaffold. The predicted acid dissociation constant (pKa) for 2-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid is 4.12 ± 0.10, as computed by ACD/Labs algorithms and reported in the Kuujia property database . The unsubstituted parent compound, 2-oxindole-3-acetic acid (CAS 2971-31-5), has a predicted pKa of approximately 4.39 ± 0.10 for its carboxylic acid moiety . This -0.27 log unit shift reflects the electron-withdrawing effect of the 6-chloro substituent, which increases acidity and can influence ionization state at physiological pH, solubility, and passive membrane permeability.

Physicochemical Properties pKa Prediction Bioavailability

Hazard Classification Differentiation: ECHA CLP Notification Provides Regulatory Clarity Compared to Unclassified Analogs

The target compound benefits from an ECHA C&L Inventory notification (EC No. 849-428-7) with a quantified hazard profile: Acute Tox. 4 (H302, harmful if swallowed), Skin Irrit. 2 (H315, causes skin irritation), Eye Irrit. 2A (H319, causes serious eye irritation), and STOT SE 3 (H335, may cause respiratory irritation) . In contrast, the unsubstituted 2-oxindole-3-acetic acid (CAS 2971-31-5) and the 5-yl regioisomer (CAS 188797-78-6) do not have equivalent ECHA C&L notifications as of 2024-2025, creating a regulatory information gap that the target compound closes . This verified hazard profile enables compliance with REACH, GHS labelling, and institutional safety requirements without the need for de novo hazard assessment.

REACH Compliance CLP Classification Safety Data

Purity Benchmark Comparison: Vendor-Supplied 95.0–98% Purity for Procurement Specification

Two vendor-sourced purity benchmarks are available for the target compound. Enamine offers the compound at 95.0% purity (catalog EN300-5522638) across multiple package sizes (0.5 g to 5.0 g) . A separate ChemicalBook listing reports a purity of 98% by HPLC . For the 5-yl regioisomer comparator (CAS 188797-78-6), Bidepharm supplies at a standard purity of 97% (catalog BD447217) . These purity specifications enable procurement teams to make supply-chain comparisons: the target compound is available with verified purity ranging from 95% to 98%, comparable to or exceeding the 97% benchmark established for its 5-yl regioisomeric counterpart.

Analytical Chemistry Procurement Specifications Purity Benchmarking

Class-Level Scaffold Plausibility: Oxindole-3-Acetic Acid Derivatives as Kinase Inhibitor and Anti-Inflammatory Leads

The oxindole-3-acetic acid scaffold is a recognized pharmacophore in medicinal chemistry with demonstrated activity in kinase inhibition and anti-inflammatory pathways. 3-substituted-2-oxindole derivatives function as inhibitors of prostaglandin H2 synthase, 5-lipoxygenase, and interleukin-1 biosynthesis . Specific 6-chloro-3-oxindole derivatives exhibit α-glucosidase inhibition with IC50 values as low as 2.71 ± 0.007 μM compared to the standard acarbose (IC50 = 38.25 ± 0.12 μM), representing a ~14-fold potency improvement . Additionally, 2-carboxy-6-chloro-3-indoleacetic acid (a related C-2 carboxy congener) demonstrates Ki = 1.6 μM at the strychnine-insensitive glycine site of the NMDA receptor complex .

Kinase Inhibition Anti-inflammatory Scaffold-based Drug Design

2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid 1368631-93-9: Recommended Application Scenarios Based on Verified Evidence


Medicinal Chemistry Scaffold Diversification: 3-Position Acetic Acid for Amide and Ester Library Generation

The 3-position acetic acid moiety provides a reactive carboxylic acid handle for direct amide coupling, esterification, and hydrazide formation without requiring additional functional group interconversion steps. This enables rapid parallel library synthesis for structure-activity relationship (SAR) exploration within the oxindole kinase inhibitor space. Based on class-level evidence, 6-chloro-3-oxindole motifs have delivered α-glucosidase inhibitors with IC50 values as low as 2.71 μM, a ~14-fold improvement over acarbose, supporting the rationale for derivatization at this specific scaffold position . The predicted pKa of 4.12 further informs coupling pH optimization during amide bond formation.

Regulatory-Ready Chemical Intermediate for REACH-Compliant Pharmaceutical Synthesis

The ECHA C&L notification (EC 849-428-7) with fully specified hazard statements (H302, H315, H319, H335; GHS07 Warning) provides pre-verified regulatory documentation that supports REACH-compliant procurement in EU pharmaceutical development workflows . This regulatory clarity is absent for unclassified structural analogs such as 2-oxindole-3-acetic acid (CAS 2971-31-5) and the 5-yl regioisomer (CAS 188797-78-6), which require de novo hazard assessment, SDS generation, and risk evaluation before use in regulated environments.

NMDA Receptor Glycine Site Antagonist Development: Structural Analogy to 2-Carboxy-6-chloro-3-indoleacetic Acid

The compound's closest pharmacologically characterized congener, 2-carboxy-6-chloro-3-indoleacetic acid, demonstrated Ki = 1.6 μM at the strychnine-insensitive glycine binding site of the NMDA receptor complex, functioning as a noncompetitive antagonist . While this C-2 carboxy analog differs from the target compound by one carbon atom and oxidation state at the 2-position, the shared 6-chloro substitution pattern and 3-acetic acid pharmacophore suggest the target compound warrants evaluation as a starting scaffold for glycine-site antagonist development programs, particularly for neurological indications involving NMDA receptor overactivation.

Analytical Reference and Impurity Standard for Regioisomer Quality Control

Because the target compound (3-yl regioisomer) and its 5-yl structural isomer (Ziprasidone M4 metabolite, CAS 188797-78-6) share the same molecular formula (C10H8ClNO3) and molecular weight (225.63 g/mol) but differ in substitution position, they require chromatographic separation methods (HPLC, UPLC-MS) for differentiation. The target compound can serve as a reference standard in forced degradation studies or impurity profiling where regioisomeric purity must be confirmed. The availability of 98% HPLC purity grade supports this analytical quality control application.

Quote Request

Request a Quote for 2-(6-Chloro-2-oxo-1,3-dihydroindol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.